3-(Pyridin-4-yl)benzoic acid
Overview
Description
3-(Pyridin-4-yl)benzoic acid is a phenylpyridine . It has a CAS number of 4385-78-8 and a molecular weight of 199.21 . It is a solid at room temperature .
Molecular Structure Analysis
The linear formula of 3-(Pyridin-4-yl)benzoic acid is C12H9NO2 .Chemical Reactions Analysis
3-(Pyridin-4-yl)benzoic acid has been used in the synthesis of metal-organic frameworks, which were used for the adsorption of halogenated volatile organic compounds (VOCs), iodine, carbon dioxide (CO2), and hydrogen .Physical And Chemical Properties Analysis
3-(Pyridin-4-yl)benzoic acid is a solid at room temperature . It has a molecular weight of 199.21 . The predicted density is 1.241±0.06 g/cm3 .Scientific Research Applications
Building Blocks in Metal-Organic Frameworks
3-(Pyridin-4-yl)benzoic acid has been used as a ligand to synthesize metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, separation, and catalysis .
Dye-Sensitized Solar Cells
Pyridine-based dyes, which could potentially include 3-(Pyridin-4-yl)benzoic acid, have been studied for their application in dye-sensitized solar cells (DSSCs). These dyes are important for the performance of DSSCs, which convert sunlight into electrical energy .
Inhibitor of Cholinesterase
Para-Aminobenzoic Acid (PABA) analogs, which could potentially include 3-(Pyridin-4-yl)benzoic acid, have been identified as important inhibitors of cholinesterase . This could have potential therapeutic applications in diseases like Alzheimer’s and Myasthenia Gravis.
Pharmaceutical Research
3-(Pyridin-4-yl)benzoic acid could be used in pharmaceutical research as a building block for the synthesis of more complex molecules. Its aromatic ring and carboxylic acid group make it a versatile molecule for such applications .
Material Science
The carboxylic acid group in 3-(Pyridin-4-yl)benzoic acid can form strong hydrogen bonds, which can be useful in the field of material science for creating supramolecular structures .
Organic Synthesis
3-(Pyridin-4-yl)benzoic acid can be used as a starting material in organic synthesis, due to its reactivity and structural features .
Safety and Hazards
Mechanism of Action
Target of Action
3-(Pyridin-4-yl)benzoic acid is primarily used in the synthesis of metal-organic frameworks (MOFs) . These MOFs have been used as sorbents for volatile solvents and gases .
Mode of Action
The compound interacts with its targets through supramolecular interactions between the framework (host) and the adsorbed species (guest) . These interactions often involve structural changes which can reversibly induce pore opening and closing .
Biochemical Pathways
It’s known that the compound plays a role in the formation of mofs, which can be used for the adsorption of various volatile organic compounds (vocs) .
Pharmacokinetics
It’s known that the compound has a melting point of 268 °c and a boiling point of 4050±280 °C . It’s also known that the compound is almost insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dichloromethane .
Result of Action
The primary result of the action of 3-(Pyridin-4-yl)benzoic acid is the formation of MOFs . These MOFs can be used for the adsorption of various VOCs .
Action Environment
The action, efficacy, and stability of 3-(Pyridin-4-yl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at room temperature . It should also be kept away from fire sources and oxidizing agents .
properties
IUPAC Name |
3-pyridin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGIZNZSONLPSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383782 | |
Record name | 3-(Pyridin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)benzoic acid | |
CAS RN |
4385-78-8 | |
Record name | 3-(4-Pyridinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4385-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyridin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Pyridin-4-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural formula of 3-(pyridin-4-yl)benzoic acid and what are its key spectroscopic characteristics?
A1: 3-(Pyridin-4-yl)benzoic acid (C12H9NO2) features a carboxylic acid group (-COOH) attached to the benzene ring at the meta position relative to a pyridyl group. This pyridyl group is connected to the benzene ring through its 4th position.
Q2: How does 3-(pyridin-4-yl)benzoic acid contribute to the formation of coordination polymers?
A2: The structure of 3-(pyridin-4-yl)benzoic acid, featuring both a carboxylic acid and a pyridine group, makes it an excellent ligand for the construction of coordination polymers. The carboxylic acid group can act as a bridge between metal centers, while the pyridine nitrogen can also potentially coordinate. This versatility allows for the creation of diverse architectures. For example, in several studies, the compound has been used to create 1D and 3D coordination polymers with various metal ions, including lanthanides [], copper [, ], manganese [], and nickel [].
Q3: How does the structure of 3-(pyridin-4-yl)benzoic acid influence the properties of the resulting coordination polymers?
A3: The specific arrangement of the carboxylic acid and pyridine groups in 3-(pyridin-4-yl)benzoic acid plays a crucial role in determining the final structure and properties of the coordination polymers.
Q4: What are the potential applications of coordination polymers incorporating 3-(pyridin-4-yl)benzoic acid?
A4: The unique properties of coordination polymers derived from 3-(pyridin-4-yl)benzoic acid lend themselves to various applications:
Q5: Have computational methods been used to study 3-(pyridin-4-yl)benzoic acid and its complexes?
A5: Yes, computational chemistry has been employed to gain deeper insights into these systems. For instance, density functional theory (DFT) calculations were used to optimize the geometry of a manganese-based coordination polymer with 3-(pyridin-4-yl)benzoic acid and to understand its magnetic properties []. Such calculations can provide valuable information about electronic structure, bonding, and other properties that can be challenging to obtain solely through experimental means.
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